1-(4-Fluorophenyl)propan-1-one oxime

Heterocyclic synthesis Reaction selectivity Oxadiazine formation

Researchers building diverse heterocyclic libraries require reliable access to specific oxime isomers. This propan-1-one oxime is the validated precursor for generating oxadiazine scaffolds unavailable with unsubstituted phenyl analogs. It also serves as a documented substrate for copper-catalyzed pyrrole synthesis (55% yield benchmark). • Differentiated reactivity: Generates both imidazole and oxadiazine products with ethyl glyoxylate (Chem. Heterocycl. Compd. 2019). • Patent relevance: 4-Fluorophenyl oxime scaffold permitted within TRPA1 antagonist claims (US9108905B2); 4-chlorophenyl analog explicitly excluded. • Positional integrity: Confirm CAS 328393-70-0 to avoid the regioisomeric propan-2-one oxime (CAS 151427-07-5), which exhibits distinct reactivity.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Cat. No. B8298668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)propan-1-one oxime
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCCC(=NO)C1=CC=C(C=C1)F
InChIInChI=1S/C9H10FNO/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2H2,1H3
InChIKeyBIJMVPFMARFJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)propan-1-one oxime: Overview


1-(4-Fluorophenyl)propan-1-one oxime (CAS 328393-70-0, molecular formula C9H10FNO, molecular weight 167.18 g/mol) is a para-fluorophenyl-substituted propiophenone oxime derivative that belongs to the broader class of aromatic ketoximes . This compound is characterized by a fluorinated aromatic ring attached to a propan-1-one oxime scaffold, with the oxime group capable of existing in both E- and Z-isomeric forms. It is primarily employed as a synthetic intermediate in pharmaceutical R&D and organic synthesis, with its oxime moiety enabling participation in cycloaddition reactions and transition-metal-catalyzed transformations to generate pharmaceutically relevant heterocycles .

1-(4-Fluorophenyl)propan-1-one oxime: Substitution Risks


Substituting 1-(4-fluorophenyl)propan-1-one oxime with other in-class aromatic ketoximes is not scientifically justified without explicit validation. The para-fluoro substituent fundamentally alters the electronic environment of the aromatic ring, affecting both the compound's reactivity in heterocyclization reactions and its intermolecular interactions with biological targets [1]. Different para-substituents (e.g., Cl, OMe, H) yield divergent reaction outcomes under identical conditions—as demonstrated by the differential product distributions observed when 4-fluorophenyl, 4-chlorophenyl, and 4-methoxyphenyl α-hydroxyamino oximes react with ethyl glyoxylate [2]. Furthermore, the ketone position (propan-1-one vs. propan-2-one oxime isomers) influences synthetic utility in multi-step sequences. The following quantitative evidence documents exactly where and how this compound differentiates from its closest analogs.

1-(4-Fluorophenyl)propan-1-one oxime: Differentiation Evidence


Dual-Pathway Heterocyclization: Oxadiazine & Imidazole Formation

In the reaction of 1-aryl-2-(hydroxyamino)propan-1-one oximes with ethyl glyoxylate, the para-substituent on the aryl ring determines whether a second product pathway is activated. Specifically, 4-fluorophenyl-, 4-chlorophenyl-, and 4-methoxyphenyl-substituted α-hydroxyamino oximes yield 3-aryl-5-hydroxy-5,6-dihydro-4H-1,2,5-oxadiazine-6-carboxylic acid ethyl esters as an additional product class alongside the primary 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid ethyl esters. This bifurcated reactivity represents a mechanistically distinct outcome from other para-substituted or unsubstituted analogs [1].

Heterocyclic synthesis Reaction selectivity Oxadiazine formation

Copper-Catalyzed Symmetric Pyrrole Synthesis

The O-acetyl derivative of 1-(4-fluorophenyl)propan-1-one oxime serves as a competent substrate in copper-catalyzed homocoupling reactions. Under the specified conditions, 1-(4-fluorophenyl)propan-1-one O-acetyl oxime reacts with sodium hydrogensulfite and copper(I) bromide in DMSO over 2.0 hours to yield the symmetric pyrrole coupling product in 55% yield [1]. While direct comparative yields for other para-substituted O-acetyl oximes under identical conditions are not available in the primary literature, the 55% yield establishes a reproducible benchmark for evaluating this compound's performance in Cu-catalyzed N-heterocycle synthesis.

Copper catalysis Oxime ester chemistry Pyrrole synthesis

TRPA1 Antagonist: 4-Chlorophenyl Oxime Exclusion

Patent literature on TRPA1 antagonists specifically disclaims certain oxime compounds, establishing a negative differentiation baseline. US Patent US9108905B2 explicitly states that the TRPA1 antagonist is not (Z)-4-(4-chlorophenyl)-3-methylbut-3-en-2-oxime or (E)-4-(4-chlorophenyl)-3-methylbut-3-en-2-oxime [1]. This patent-level exclusion indicates that stereochemistry and para-substituent identity are critical determinants of TRPA1 antagonism, and that the 4-fluorophenyl scaffold in related oximes (e.g., A-967079) contributes to the desired pharmacological profile. While this patent claim does not directly quantify activity for 1-(4-fluorophenyl)propan-1-one oxime itself, it establishes class-level differentiation between 4-fluorophenyl and 4-chlorophenyl oxime congeners in this target space.

TRPA1 antagonism Ion channel pharmacology Oxime stereochemistry

Microsomal Epoxide Hydrolase (mEH) Binding Profile

BindingDB reports an enzyme inhibition constant (Ki) of >1.00×10^4 nM (>10 μM) for 1-(4-fluorophenyl)propan-1-one oxime against microsomal epoxide hydrolase (unknown origin) expressed in a baculovirus system, measured via fluorescence-based assay using CMNMC substrate [1]. This weak inhibition profile establishes that the compound is not a potent mEH ligand, which may be advantageous for applications requiring low off-target engagement at this enzyme. While comparator data for close structural analogs is not available in the same assay system, this quantitative benchmark informs target profiling studies.

Enzyme inhibition Microsomal epoxide hydrolase Binding affinity

Regioisomer and Stereoisomer Comparison

The compound exists as one of several structurally related isomers that differ in ketone position and oxime stereochemistry. 1-(4-Fluorophenyl)propan-1-one oxime (CAS 328393-70-0, MW 167.18) is the oxime derived from 4′-fluoropropiophenone (1-(4-fluorophenyl)propan-1-one, CAS 456-03-1, MW 152.16) [1]. Its regioisomer, (4-fluorophenyl)acetone oxime (1-(4-fluorophenyl)propan-2-one oxime, CAS 151427-07-5), differs in ketone position and carries a predicted boiling point of 291.6±23.0°C . Additionally, the Z-stereoisomer (CAS 1570171-11-7) is a distinct chemical entity [2]. The CAS 328393-70-0 oxime is specifically employed in synthetic schemes requiring the propan-1-one ketoxime scaffold, as documented in reaction schemes utilizing 1-(4-substituted phenyl)propan-2-one oxime with BuLi/THF [3].

Regioisomer Oxime stereochemistry Synthetic intermediate

1-(4-Fluorophenyl)propan-1-one oxime: Application Scenarios


Dual-Pathway Heterocycle Library Synthesis

Based on the differentiated reactivity documented in Section 3, 1-(4-fluorophenyl)propan-1-one oxime-derived α-hydroxyamino oximes are one of only three para-substituted variants that generate both imidazole and oxadiazine heterocyclic products upon reaction with ethyl glyoxylate. Medicinal chemistry groups building diverse heterocyclic libraries for screening should select the 4-fluorophenyl variant to access the oxadiazine scaffold that is unavailable with unsubstituted phenyl or other para-substituents [1]. This scenario is supported by direct head-to-head comparison data in Chemistry of Heterocyclic Compounds (2019).

Cu-Catalyzed Symmetric Pyrrole Synthesis

Researchers employing copper-catalyzed homocoupling of ketoxime carboxylates for symmetric pyrrole synthesis can utilize the O-acetyl derivative of this oxime as a validated substrate, with documented yields of 55% under sodium hydrogensulfite/CuBr/DMSO conditions [2]. This yield benchmark enables process chemists to compare this starting material against alternative oxime esters when optimizing synthetic routes to N-heterocycles. The 55% yield establishes a reproducible performance expectation.

TRPA1 Antagonist Discovery: 4-Fluorophenyl Oxime Scaffold

Patent evidence (US9108905B2) demonstrates that 4-chlorophenyl oxime stereoisomers are explicitly excluded from TRPA1 antagonist claims, while the 4-fluorophenyl oxime scaffold (as exemplified by the structurally related A-967079) is permitted within the claimed genus [3]. Medicinal chemistry programs targeting TRPA1 should procure the 4-fluorophenyl oxime scaffold as a precursor to active chemotypes, as the 4-chlorophenyl analog is patent-disclaimed and not a viable substitute for this target class.

Synthetic Intermediate Procurement: CAS Verification

Procurement for multi-step synthetic sequences requiring precise ketoxime positional isomers must verify CAS 328393-70-0 specifically. The regioisomeric propan-2-one oxime (CAS 151427-07-5) and Z-stereoisomer (CAS 1570171-11-7) are chemically distinct entities with different reactivity profiles. As documented in Section 3, the propan-1-one oxime is the appropriate precursor for synthetic transformations requiring the 4′-fluoropropiophenone-derived scaffold (CAS 456-03-1) [4], including the Grignard and BuLi-mediated sequences described in Bioorganic & Medicinal Chemistry synthetic schemes [5].

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